molecular formula C9H9ClO3 B2370733 (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol CAS No. 170353-57-8

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Cat. No.: B2370733
CAS No.: 170353-57-8
M. Wt: 200.62
InChI Key: LJINDSYFYHYUEU-UHFFFAOYSA-N
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Description

“(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol” is a chemical compound with the linear formula C9H9ClO3 . It is a white to yellow solid and has a molecular weight of 200.62 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, one method involves using 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is said to encompass fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 . This indicates the presence of a chlorine atom, a methanol group, and a benzodioxin ring in the structure.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 200.62 and its storage temperature is 2-8°C .

Scientific Research Applications

  • Regioselective Synthesis : A study by Ganesh, Sharma, and Krupadanam (2001) outlines a novel regioselective synthesis process involving 2,3-dihydrobenzo[b][1,4]dioxin compounds. This process contributes to the field of organic synthesis and chemical engineering, showcasing the versatility of these compounds in synthesizing complex molecular structures (Ganesh, Sharma, & Krupadanam, 2001).

  • Synthesis and Microwave Irradiation : Dong and Xu (2018) demonstrated a method for synthesizing (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols using microwave irradiation, contributing to more efficient chemical synthesis processes and highlighting the potential for energy savings in industrial chemistry (Dong & Xu, 2018).

  • Cancer Research and Inhibitory Properties : Yang et al. (2012) explored the use of 2,3-dihydrobenzo[b][1,4]dioxin derivatives as inhibitors of B-Raf kinase, demonstrating significant potential in cancer research and the development of novel therapeutic agents (Yang et al., 2012).

  • Antibacterial and Antifungal Properties : Shinde, Adole, and Jagdale (2021) reported on the synthesis of chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, examining their antibacterial and antifungal properties. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Shinde, Adole, & Jagdale, 2021).

  • Enzyme Inhibitory Potential : Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, which can have implications in the development of new drugs targeting specific enzymes in various diseases (Abbasi et al., 2019).

  • Photochemical Degradation Studies : Massé and Pelletier (1987) studied the photochemical degradation of dibenzo-p-dioxin, a compound structurally related to 2,3-dihydrobenzo[b][1,4]dioxin derivatives. This research provides insights into the environmental fate and behavior of these compounds, which is critical for understanding their impact on ecosystems and human health (Massé & Pelletier, 1987).

  • Anticancer Properties and Docking Studies : Ahn et al. (2020) synthesized and characterized a compound with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, evaluating its anticancer properties and performing molecular docking studies on aurora kinases. This research contributes to the understanding of molecular interactions in cancer treatment and the design of targeted therapeutics (Ahn et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINDSYFYHYUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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